molecular formula C9H23NOSi B3246162 (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine CAS No. 175717-75-6

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine

Cat. No.: B3246162
CAS No.: 175717-75-6
M. Wt: 189.37 g/mol
InChI Key: KSYYTARALLSQRH-QMMMGPOBSA-N
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Description

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is a chiral amine compound that features a tert-butyldimethylsilyloxy group attached to the propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine typically involves the protection of the hydroxyl group of (s)-propan-2-amine followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of deprotected amines or amines with different protecting groups.

Scientific Research Applications

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in the synthesis of biologically active molecules.

    Medicine: Explored for its use in the development of pharmaceuticals and drug intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine involves its ability to act as a chiral auxiliary or protecting group in various chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the selectivity and outcome of reactions. The amine group can participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (s)-1-(Trimethylsilyloxy)propan-2-amine
  • (s)-1-(Tert-butyldiphenylsilyloxy)propan-2-amine
  • (s)-1-(Methoxymethylsilyloxy)propan-2-amine

Uniqueness

(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides a balance of steric protection and reactivity. This makes it particularly useful in reactions where selective protection and deprotection of the amine group are required.

Properties

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYTARALLSQRH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184257
Record name (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175717-75-6
Record name (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175717-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (S)-(+) 2-amino-1-propanol (1.04 g, 13.85 mmol), tert butyldimethylsilyl chloride (2.09 g, 13.85 mmol) and triethylamine (2 ml, 1.05 eq) was stirred in DCM overnight ca 16 h. The reaction was diluted with DCM, washed with water, satd. NH4Cl, brine, dried and evaporated to an oil. Silica gel purification of the crude using 3% MeOH/CH2Cl2 as eluent provided 2-(tert-Butyl-dimethyl-silanyloxy)-1-methyl-ethylamine (1.76 g, 80%); 1H NMR (300 MHz, CDCl3) 0.0 (s, 6H), 0.82 (s, 9H), 0.99 (d, J=6.5 Hz, 3H), 2.22 (bs, 2H), 2.98 (bs, 1H), 3.30 (dd, J=10 Hz, J=17.0 Hz, 1H), 3.48 (dd, J=10.0 Hz, J=4.3 Hz, 1H).
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1.04 g
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2.09 g
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2 mL
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Synthesis routes and methods II

Procedure details

Hydrogen was introduced into a mixture of 4.0 g of benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate (prepared as described in Preparation 8), 0.80 g of 10% w/w palladium-on-carbon and 40 ml of ethanol for 1 hour. At the end of this time, the atmosphere was replaced by nitrogen, the palladium-on-carbon was removed by filtration from the reaction mixture, and the filtrate was concentrated by evaporation under reduced pressure, to give 1.88 g of the title compound having an Rf value of 0.27 (on silica gel thin layer chromatography, using a 1:3 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
0 (± 1) mol
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reactant
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benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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